molecular formula C6H7F3O2 B15312452 5,5,5-Trifluoro-2-methylidenepentanoic acid

5,5,5-Trifluoro-2-methylidenepentanoic acid

Cat. No.: B15312452
M. Wt: 168.11 g/mol
InChI Key: SQLOQUMCXAEJQL-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-2-methylidenepentanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a methylene group attached to a pentanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions.

Industrial Production Methods

Industrial production of 5,5,5-Trifluoro-2-methylidenepentanoic acid may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-2-methylidenepentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,5,5-Trifluoro-2-methylidenepentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-2-methylidenepentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5,5,5-Trifluoro-2,2-dimethylpentanoic acid
  • 5,5,5-Trifluoro-2-methylpentanoic acid
  • 5,5,5-Trifluoro-2-ethylpentanoic acid

Uniqueness

5,5,5-Trifluoro-2-methylidenepentanoic acid is unique due to the presence of both a trifluoromethyl group and a methylene group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, lipophilicity, and reactivity .

Properties

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

5,5,5-trifluoro-2-methylidenepentanoic acid

InChI

InChI=1S/C6H7F3O2/c1-4(5(10)11)2-3-6(7,8)9/h1-3H2,(H,10,11)

InChI Key

SQLOQUMCXAEJQL-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC(F)(F)F)C(=O)O

Origin of Product

United States

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